Silicon carbide - 107992-37-0

Silicon carbide

Catalog Number: EVT-1510075
CAS Number: 107992-37-0
Molecular Formula: C7H12O4
Molecular Weight: 0
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Product Introduction

Source and Classification

Silicon carbide can be classified based on its crystalline structure into several polytypes:

  • 3C-Silicon Carbide (Cubic): Commonly used in electronic devices due to its favorable electronic properties.
  • 4H-Silicon Carbide: Known for its high electron mobility, making it suitable for high-frequency applications.
  • 6H-Silicon Carbide: Exhibits excellent thermal conductivity and is often used in high-power applications.

Silicon carbide can be sourced from natural minerals or synthesized through various methods, which include carbothermal reduction and chemical vapor deposition.

Synthesis Analysis

Methods of Synthesis

Silicon carbide can be synthesized using several methods:

  1. Carbothermal Reduction: This method involves heating a mixture of silicon dioxide and carbon at high temperatures (around 2200-3300 °C) to produce silicon carbide. The reaction can be represented as:
    SiO2+3CSiC+2CO\text{SiO}_2+3\text{C}\rightarrow \text{SiC}+2\text{CO}
    This method is widely used due to its efficiency in producing large quantities of silicon carbide .
  2. Chemical Vapor Deposition: In this process, gaseous precursors are used to deposit silicon carbide on a substrate at lower temperatures compared to carbothermal reduction. This method allows for the growth of high-purity silicon carbide films .
  3. Sol-Gel Method: This technique involves the transition of a solution into a solid gel phase, which is then heat-treated to form silicon carbide. It allows for the production of nanoparticles with controlled morphology .
  4. Microwave Heating: Utilizing microwave energy can enhance the synthesis process by providing uniform heating, thus improving the quality and reducing the time required for synthesis .
  5. Laser Ablation: A focused laser beam is used to vaporize a target material, which then condenses to form silicon carbide structures. This method is suitable for producing nanostructured materials .

Technical Details

The choice of synthesis method affects the properties of the final product, including particle size, purity, and crystalline structure. For example, carbothermal reduction typically yields larger particles with varying morphologies depending on the precursors used .

Molecular Structure Analysis

Structure of Silicon Carbide

Silicon carbide has a tetrahedral structure where each silicon atom is covalently bonded to four carbon atoms in a three-dimensional arrangement. The bond characteristics exhibit both covalent and ionic properties due to the difference in electronegativity between silicon and carbon.

Data on Molecular Structure

  • Bond Length: The Si-C bond length is approximately 1.89 Å.
  • Density: The density of silicon carbide varies with polytype but generally ranges from 3.21 to 3.22 g/cm³.
  • Melting Point: Silicon carbide has a high melting point exceeding 2700 °C.
Chemical Reactions Analysis

Reactions Involving Silicon Carbide

Silicon carbide participates in various chemical reactions that are crucial for its applications:

  1. Formation Reaction:
    SiO2+3CSiC+2CO\text{SiO}_2+3\text{C}\rightarrow \text{SiC}+2\text{CO}
    This reaction highlights how silicon dioxide reacts with carbon to produce silicon carbide and carbon monoxide.
  2. Oxidation Reaction:
    Silicon carbide can react with oxygen at elevated temperatures:
    SiC+O2SiO2+CO\text{SiC}+\text{O}_2\rightarrow \text{SiO}_2+\text{CO}
    This reaction is significant when considering the thermal stability of silicon carbide under oxidative conditions .

Technical Details

The reactivity of silicon carbide depends on its crystalline structure and surface area. For instance, smaller particles synthesized via sol-gel methods exhibit different reactivity compared to larger particles produced through carbothermal reduction.

Mechanism of Action

Process of Action

The mechanism by which silicon carbide exerts its effects in various applications primarily relates to its physical properties:

  • Thermal Conductivity: Silicon carbide's high thermal conductivity allows it to dissipate heat effectively in electronic devices.
  • Mechanical Strength: Its hardness makes it an ideal material for abrasive applications.
  • Chemical Stability: Silicon carbide's resistance to oxidation enhances its durability in harsh environments.

Data on Mechanism

Research indicates that the efficiency of silicon carbide in semiconductor applications is enhanced by its ability to operate at higher temperatures compared to traditional materials like silicon .

Physical and Chemical Properties Analysis

Physical Properties

  • Hardness: Silicon carbide ranks around 9-9.5 on the Mohs scale.
  • Thermal Conductivity: Approximately 120 W/m·K.
  • Electrical Conductivity: Varies based on doping; pure silicon carbide is a semiconductor.

Chemical Properties

  • Chemical Stability: Resistant to most acids except hydrofluoric acid.
  • Oxidation Resistance: Maintains stability up to approximately 1600 °C in air.

These properties make silicon carbide suitable for a range of applications from abrasives to electronic devices.

Applications

Scientific Uses

Silicon carbide has numerous scientific and industrial applications:

  • Semiconductors: Used in power electronics due to its ability to handle high voltages and temperatures.
  • Abrasives: Commonly used in grinding wheels and cutting tools due to its hardness.
  • Ceramics: Employed in manufacturing ceramic materials that require high strength and thermal stability.
  • LED Technology: Utilized as a substrate material for growing gallium nitride, which is critical for light-emitting diodes.
Introduction to Silicon Carbide (SiC)

Historical Evolution and Discovery of Silicon Carbide

The discovery of Silicon Carbide traces back to 1891, when American inventor Edward G. Acheson attempted synthetic diamond production by heating clay and coke. He observed iridescent crystals adhering to carbon electrodes, initially misidentifying them as carbon-alumina compounds ("Carborundum") [1] [4]. Independently, French chemist Henri Moissan identified natural SiC (later named moissanite) in Arizona meteorites in 1893, though terrestrial occurrences remain exceptionally rare [1] [10]. Acheson patented the production process in 1893, establishing the Acheson furnace method—still foundational for industrial SiC synthesis. This technique involves reacting silica sand and coke at 2,200°C–2,700°C, yielding loosely knit SiC crystals [1] [6].

Early 20th-century applications leveraged SiC's hardness for abrasives and grinding wheels. Its semiconductor potential emerged in 1907 when H.J. Round observed electroluminescence in SiC crystals—the first Light-Emitting Diode (LED) [4] [6]. However, material defects hindered electronic adoption until the 1990s, when advances in crystal growth enabled commercial semiconductor devices [4] [10]. Modern techniques like Physical Vapor Transport (PVT) and Chemical Vapor Deposition (CVD) now produce high-purity single crystals for wafers, overcoming early limitations [3] [5].

Table 1: Key SiC Polytypes and Properties [3] [8] [10]

PolytypeCrystal StructureBandgap (eV)Thermal Conductivity (W/m·K)Primary Applications
3C-SiCCubic2.36360Optoelectronics
4H-SiCHexagonal3.23370Power electronics
6H-SiCHexagonal3.05490RF devices, LEDs

Significance of SiC in Modern Material Science and Semiconductor Technology

SiC’s unique property matrix positions it as a critical material for extreme environments:

  • Thermal Properties: With a melting point of 2,830°C and thermal conductivity 3–5× higher than silicon, SiC dissipates heat efficiently, enabling compact designs without external cooling [5] [9]. This is vital for electric vehicle inverters and aerospace systems.
  • Mechanical Robustness: SiC’s Mohs hardness of 9–9.5 (near diamond) and low thermal expansion coefficient grant exceptional wear resistance and stability under thermal shock [1] [7]. These traits underpin use in cutting tools, ballistic armor, and industrial seals.
  • Electronic Advantages: A wide bandgap (2.3–3.3 eV) permits operation at voltages 10× higher than silicon and reduces leakage currents at temperatures exceeding 600°C [2] [5]. This enables high-frequency, high-power devices like 5G RF amplifiers and grid-scale converters.

In semiconductor technology, SiC drives advancements in three sectors:

  • Electric Vehicles (EVs): SiC-based inverters and DC-DC converters boost efficiency by 5–10%, extending range by 7–10% and reducing charging times [2] [9].
  • Renewable Energy: Solar inverters using SiC transistors achieve >99% efficiency, minimizing energy loss in power conversion [5] [9].
  • Aerospace/Defense: Radiation-hardened SiC sensors and power controllers function reliably in satellites and hypersonic vehicles [5] [7].

Table 2: Industrial Applications of Silicon Carbide [1] [5] [7]

IndustryComponentsKey SiC Benefits
AutomotiveTraction inverters, On-board chargersHigh-voltage operation, Thermal management
Power ElectronicsMOSFETs, Schottky diodesLow switching loss, High-frequency operation
Industrial MachineryPump seals, Turbine coatingsChemical inertness, Abrasion resistance
AerospaceAvionics power systemsRadiation hardness, High-temperature stability

Comparative Analysis of SiC with Traditional Semiconductors (Si, GaN, GaAs)

SiC outperforms conventional semiconductors in high-power and high-temperature niches due to inherent material properties:

  • Bandgap and Breakdown Voltage: SiC’s ~3.2 eV bandgap (3× wider than Si’s 1.1 eV) allows thinner drift layers and higher doping densities. This yields breakdown voltages exceeding 10 kV, compared to silicon’s practical limit of <1 kV [2] [8]. Gallium Nitride (GaN) shares a similar bandgap (3.4 eV) but lacks SiC’s thermal conductivity for >1,200-V applications [9].
  • Thermal Conductivity: SiC conducts heat 3× better than silicon (370 vs. 150 W/m·K) and 2× better than GaAs or GaN, reducing thermal runaway risks [8] [9]. This permits passive cooling in EV batteries and solar inverters.
  • High-Frequency Performance: While GaAs dominates ultra-high-frequency RF systems, SiC offers superior thermal handling for radar and communication base stations requiring sustained power [5] [8].

Table 3: Semiconductor Material Properties Comparison [2] [8] [9]

PropertySiGaAsGaN4H-SiC
Bandgap (eV)1.11.43.43.23
Thermal Conductivity (W/m·K)15050130370
Breakdown Field (MV/cm)0.30.43.33.0
Electron Mobility (cm²/V·s)1,4008,5001,200900
Maximum Operating Temperature (°C)150250400600

Challenges and Outlook: Despite advantages, SiC adoption faces hurdles. Manufacturing complexity—slow crystal growth rates and defects like micropipes—constrains wafer yields, keeping costs 3–5× higher than silicon [5] [10]. Additionally, integrating SiC devices with silicon-based control circuits requires novel packaging. However, the global SiC market is projected to grow at 22.3% CAGR through 2029, driven by EV and renewable energy demands [2] [9]. Emerging applications include biomedical implants leveraging SiC’s biocompatibility and quantum computing components exploiting its spin coherence [3] [7].

Properties

CAS Number

107992-37-0

Product Name

Silicon carbide

Molecular Formula

C7H12O4

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